molecular formula C19H22N2O3S2 B4888868 2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-prop-2-enylacetamide

2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-prop-2-enylacetamide

Cat. No.: B4888868
M. Wt: 390.5 g/mol
InChI Key: YREGFINJJWEJSD-UHFFFAOYSA-N
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Description

2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-prop-2-enylacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a sulfonyl group, a sulfanyl group, and an anilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-prop-2-enylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Sulfonyl Intermediate: The initial step involves the reaction of 4-methylsulfonylphenylamine with a sulfonyl chloride derivative under basic conditions to form the sulfonyl intermediate.

    Introduction of the Sulfanyl Group: The sulfonyl intermediate is then reacted with a thiol compound, such as 4-methylthiophenol, in the presence of a suitable catalyst to introduce the sulfanyl group.

    Formation of the Anilino Derivative: The resulting compound is further reacted with aniline derivatives under acidic or basic conditions to form the anilino derivative.

    Final Acylation Step: The anilino derivative undergoes acylation with acryloyl chloride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-prop-2-enylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to thiols or sulfides using reducing agents such as lithium aluminum hydride.

    Substitution: The anilino group can undergo electrophilic aromatic substitution reactions with halogens, nitro groups, or alkyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.

    Substitution: Halogens (chlorine, bromine), nitro compounds, and alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Mechanism of Action

The mechanism of action of 2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-prop-2-enylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Celecoxib: Another selective COX-2 inhibitor used as an anti-inflammatory drug.

    Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular side effects.

    Valdecoxib: A COX-2 inhibitor with similar applications but also withdrawn due to safety concerns.

Properties

IUPAC Name

2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c1-4-13-20-19(22)14-21(16-7-5-15(2)6-8-16)26(23,24)18-11-9-17(25-3)10-12-18/h4-12H,1,13-14H2,2-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREGFINJJWEJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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